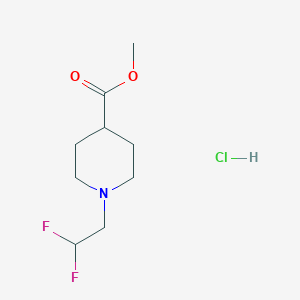

6-Aminopyrimidine-4-carboxylic acid;sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

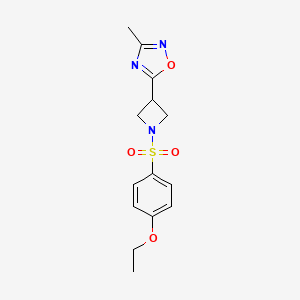

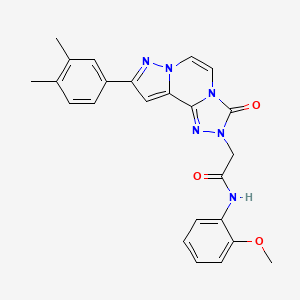

6-Aminopyrimidine-4-carboxylic acid (6-APC) is an important intermediate in the synthesis of many heterocyclic compounds and is used in various industrial and research applications. 6-APC can be synthesized from various starting materials using various methods, including the use of sulfuric acid as a reagent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-APC sulfuric acid.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : A study explored the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, highlighting the role of sulfonic acid groups in mimicking carboxylate anions and their interaction with 2-aminopyrimidines. This work emphasizes the importance of understanding these interactions for crystal engineering and molecular design (Balasubramani, Muthiah, & Lynch, 2007).

Reaction and Synthesis Mechanisms

- Formation of Alkyl Isoxanthopterinacetates : A study demonstrates the formation of alkyl isoxanthopterinacetates through a reaction involving acetylenedicarboxylate and various aminopyrimidines. This showcases the unique chemical behavior of aminopyrimidines in specific reactions, especially in the presence of sulfuric acid (Iwanami, 1971).

Novel Synthesis Techniques

- One-Pot, Three-Component Synthesis Using Aluminate Sulfonic Acid Nanocatalyst : Research reveals a novel one-pot synthesis method involving 6-aminopyrimidine derivatives in the presence of aluminate sulfonic acid nanoparticles. This method emphasizes the utility of sulfuric acid derivatives in facilitating efficient and environmentally friendly chemical syntheses (Abdelrazek, Gomha, Farghaly, & Metz, 2019).

Antioxidant and Electrochemical Properties

- Antioxidant Activity of Pyrimidine Derivatives : A study on the antioxidant properties of certain pyrimidine derivatives highlights the potential use of 6-aminopyrimidine-based compounds in developing antioxidant agents. This is particularly relevant in understanding the electrochemical behavior of these compounds (Quiroga et al., 2016).

Biomedical Research Implications

- Anticancer Activity of 6-Amino-4-hydroxy-2-thiopyrimidine Complexes : Research into the synthesis and characterization of complexes involving 6-amino-4-hydroxy-2-thiopyrimidine revealed their potential anticancer activity against certain human breast cancer cell lines. This indicates the significance of these compounds in medicinal chemistry and cancer research (Elsayed, Jean-Claude, Butler, & Mostafa, 2012).

Propiedades

IUPAC Name |

6-aminopyrimidine-4-carboxylic acid;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N3O2.H2O4S/c2*6-4-1-3(5(9)10)7-2-8-4;1-5(2,3)4/h2*1-2H,(H,9,10)(H2,6,7,8);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIYJLHMZHVHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)C(=O)O.C1=C(N=CN=C1N)C(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2478316.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)

![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)

![1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2478328.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)